

Spectroscopic Analysis of 3-Bromo-4-formylbenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-4-formylbenzonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-4-formylbenzonitrile** (C8H4BrNO), a key intermediate in pharmaceutical synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for **3-Bromo-4-formylbenzonitrile**. This data is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

- Solvent: CDCl_3
- Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---------------------------------|--------------|--------------------------|-------------|---------------------|
| ~10.2 | s | - | 1H | H-C=O (Aldehyde) |
| ~8.1 | d | ~1.5 | 1H | H-2 |
| ~7.9 | dd | ~8.0, ~1.5 | 1H | H-6 |
| ~7.8 | d | ~8.0 | 1H | H-5 |

Note: Predicted values are based on the analysis of structurally similar compounds, such as 3-formylbenzonitrile and other substituted benzaldehydes.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

- Solvent: CDCl_3
- Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------------------------------|
| ~190 | C=O (Aldehyde) |
| ~138 | C-4 |
| ~137 | C-6 |
| ~134 | C-2 |
| ~130 | C-5 |
| ~125 | C-3 (C-Br) |
| ~117 | $\text{C}\equiv\text{N}$ (Nitrile) |
| ~114 | C-1 |

Note: Predicted values are based on analogous substituted benzonitriles and benzaldehydes.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm ⁻¹) | Intensity | Functional Group Assignment |
|--------------------------------|---------------|--------------------------------------|
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~2230 | Strong | C≡N Stretch (Nitrile) |
| ~1700 | Strong | C=O Stretch (Aldehyde) |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C Stretch |
| ~1200-1000 | Medium | In-plane C-H Bending |
| ~900-675 | Strong | Out-of-plane C-H Bending |
| ~700-500 | Medium-Strong | C-Br Stretch |

Table 4: Mass Spectrometry Data (Predicted)

- Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |
|---------|------------------------|--|
| 211/209 | High | [M] ⁺ (Molecular ion peak, showing bromine isotope pattern) |
| 210/208 | Moderate | [M-H] ⁺ |
| 182/180 | Moderate | [M-CHO] ⁺ |
| 129 | Low | [M-Br] ⁺ |
| 102 | Moderate | [C ₇ H ₄ N] ⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity. The monoisotopic mass of **3-Bromo-4-formylbenzonitrile** is 208.94763 Da.[\[1\]](#)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **3-Bromo-4-formylbenzonitrile** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using proton decoupling.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a pulse angle of 45 degrees.
 - Set the relaxation delay to 2-5 seconds.

- Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **3-Bromo-4-formylbenzonitrile** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder into a pellet-forming die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

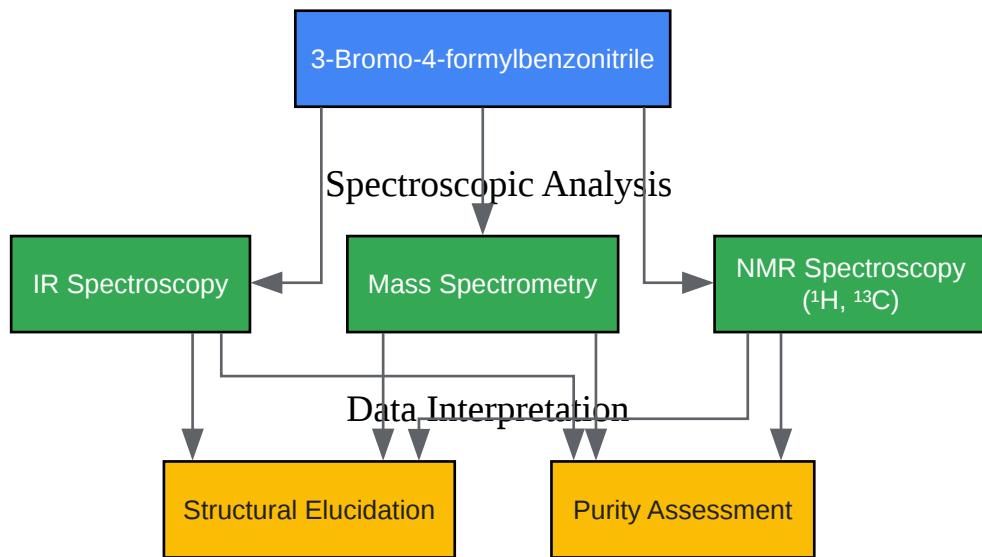
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

- Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This method is known to produce characteristic fragmentation patterns that aid in structural elucidation.[\[2\]](#)
- Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.
- Data Analysis: Identify the molecular ion peak, which should exhibit the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units). Analyze the major fragment ions to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the key structural features of **3-Bromo-4-formylbenzonitrile** relevant to its spectroscopic signatures.

Sample Preparation



Expected Spectroscopic Signals

3-Bromo-4-formylbenzonitrile

Bromo (-Br)
MS: M/M+2 isotope pattern

Aromatic Ring
 ^1H : ~7.8-8.1 ppm
 ^{13}C : ~114-138 ppm
IR: ~1600, 1475 cm^{-1} (C=C)

Nitrile (-C≡N)
 ^{13}C : ~117 ppm
IR: ~2230 cm^{-1}

Aldehyde (-CHO)
 ^1H : ~10.2 ppm (s)
 ^{13}C : ~190 ppm
IR: ~1700 cm^{-1} (C=O), ~2850, 2750 cm^{-1} (C-H)

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References

- 1. pubs.aip.org [pubs.aip.org]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
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